

3-Bromo-4-fluorobenzamide CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzamide

Cat. No.: B1271551

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In-Depth Technical Guide to 3-Bromo-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-fluorobenzamide**, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis, and its role in the development of therapeutic agents.

Core Chemical Identity

3-Bromo-4-fluorobenzamide is a substituted aromatic amide with significant potential as a building block in medicinal chemistry and materials science.

Identifier	Value
CAS Number	455-85-6[1]
Molecular Formula	C ₇ H ₅ BrFNO[1]
Molecular Weight	218.0 g/mol [1]
IUPAC Name	3-bromo-4-fluorobenzamide

Physicochemical Properties

A summary of the known physical and chemical properties of **3-Bromo-4-fluorobenzamide** is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Boiling Point	263°C	[2]
Density	1.696 g/cm ³	[2]
Flash Point	113°C	[2]
Form	Crystalline solid	[2]
Storage Temperature	Room Temperature, Sealed in dry	[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-Bromo-4-fluorobenzamide** involves the amidation of a 3-bromo-4-fluorobenzoic acid halide.

Experimental Protocol: Synthesis from 3-Bromo-4-fluorobenzoic acid halide

This protocol is based on established chemical principles for the formation of amides from acid halides.

Objective: To synthesize **3-Bromo-4-fluorobenzamide** from a 3-bromo-4-fluorobenzoic acid halide.

Materials:

- 3-Bromo-4-fluorobenzoic acid halide (e.g., 3-bromo-4-fluorobenzoyl chloride)
- Aqueous ammonia solution (e.g., 28-30%)

- Deionized water
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a reaction vessel equipped with a stirrer, cool an aqueous ammonia solution in an ice bath.
- Slowly add the 3-bromo-4-fluoro-benzoic acid halide to the cooled ammonia solution with continuous stirring. A patent suggests maintaining the temperature between 30°C and 60°C during the addition.^[3]
- After the addition is complete, continue to stir the mixture for several hours to ensure the reaction goes to completion.^[3]
- The product, **3-Bromo-4-fluorobenzamide**, will precipitate out of the solution as a solid.^[3]
- Isolate the crystalline product by filtration.
- Wash the collected solid with cold deionized water to remove any unreacted starting materials and ammonium salts.
- Dry the purified product in a vacuum oven at a suitable temperature.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- 3-bromo-4-fluorobenzoic acid halides are corrosive and moisture-sensitive. Handle with care.
- Aqueous ammonia is a corrosive and volatile solution.

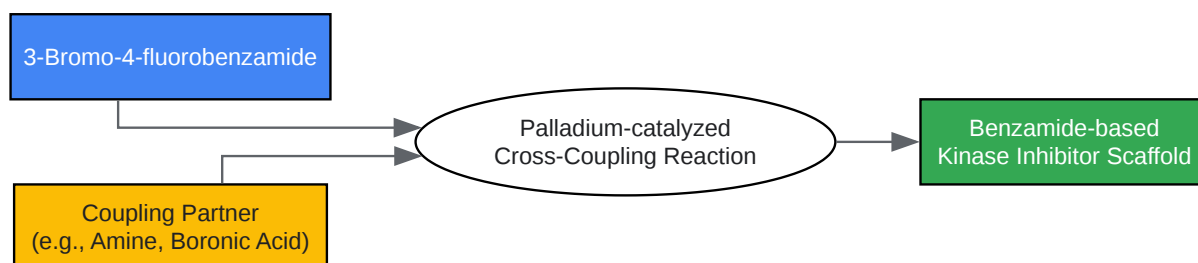
Applications in Drug Discovery and Development

3-Bromo-4-fluorobenzamide serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzamide moiety is a common scaffold in many therapeutic agents, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.

While direct biological activity of **3-Bromo-4-fluorobenzamide** is not extensively documented, its utility lies in its role as a building block for more complex molecules, including kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

Role as an Intermediate in Kinase Inhibitor Synthesis

Benzamide derivatives are known to be structurally related to potent kinase inhibitors like Imatinib (STI-571), which targets the Bcr-Abl tyrosine kinase.[4] The synthesis of such inhibitors often involves the coupling of a substituted benzamide with other heterocyclic or aromatic systems. **3-Bromo-4-fluorobenzamide** provides a reactive handle (the bromo group) for such coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships.

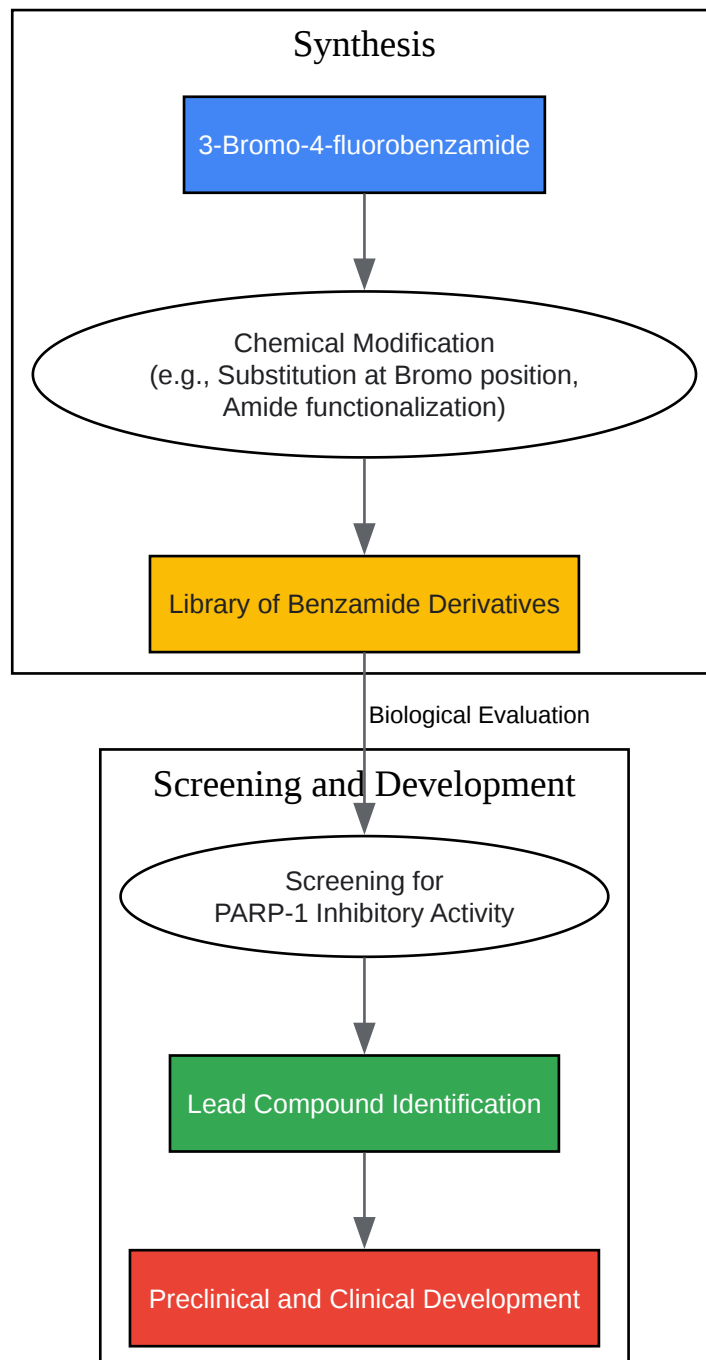


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Caption: Synthetic pathway from **3-Bromo-4-fluorobenzamide** to a kinase inhibitor scaffold.

Potential as a Precursor for PARP Inhibitors

The benzamide structure is a core component of many PARP inhibitors. These inhibitors are a class of anticancer drugs that target the PARP family of enzymes involved in DNA repair.[5][6][7][8] The synthesis of novel PARP inhibitors often involves the modification of a benzamide core to optimize binding to the enzyme's active site. **3-Bromo-4-fluorobenzamide** can be a starting point for creating a library of derivatives to be screened for PARP inhibitory activity.



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Caption: Workflow for developing PARP inhibitors from a **3-Bromo-4-fluorobenzamide** starting material.

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